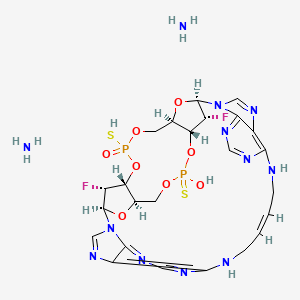

E7766 diammonium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H32F2N12O8P2S2 |

|---|---|

Molecular Weight |

780.7 g/mol |

IUPAC Name |

azane;(1R,3R,15E,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34λ5,39λ5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide |

InChI |

InChI=1S/C24H26F2N10O8P2S2.2H3N/c25-13-17-11-5-39-46(38,48)44-18-12(6-40-45(37,47)43-17)42-24(14(18)26)36-10-34-16-20(30-8-32-22(16)36)28-4-2-1-3-27-19-15-21(31-7-29-19)35(9-33-15)23(13)41-11;;/h1-2,7-14,17-18,23-24H,3-6H2,(H,37,47)(H,38,48)(H,27,29,31)(H,28,30,32);2*1H3/b2-1+;;/t11-,12-,13-,14-,17-,18-,23-,24-,45?,46?;;/m1../s1 |

InChI Key |

HGYDKGHNNZBHIY-KHAHIFMESA-N |

Isomeric SMILES |

C1/C=C/CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O[C@@H]6[C@@H](COP(=S)(O5)O)O[C@H]([C@@H]6F)N7C=NC8=C(N1)N=CN=C87)S)F.N.N |

Canonical SMILES |

C1C=CCNC2=C3C(=NC=N2)N(C=N3)C4C(C5C(O4)COP(=O)(OC6C(COP(=S)(O5)O)OC(C6F)N7C=NC8=C(N1)N=CN=C87)S)F.N.N |

Origin of Product |

United States |

Foundational & Exploratory

E7766 Diammonium Salt: A Deep Dive into its Mechanism of Action as a Potent STING Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7766 is a structurally novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated significant potential in cancer immunotherapy.[1][2][3] Its unique design confers potent, pan-genotypic activity, overcoming limitations of previous STING agonists.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of E7766 diammonium salt, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action: A Potent, Pan-Genotypic STING Agonist

E7766 is a synthetic cyclic dinucleotide (CDN) analog. Its distinctive feature is a macrocyclic bridge that locks the molecule in a bioactive conformation, enhancing its binding affinity and stability.[4] This structural innovation leads to potent and consistent activation of the STING pathway across various human STING genotypes, a significant advantage over earlier STING agonists that exhibited genotype-dependent activity.[1][2][3]

The activation of the STING pathway by E7766 initiates a cascade of events crucial for anti-tumor immunity:

-

Binding and Activation of STING: E7766 directly binds to the STING protein, which is predominantly located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its activation.

-

TBK1 and IRF3 Phosphorylation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).

-

Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons (IFN-α and IFN-β).

-

Innate and Adaptive Immune Activation: The secretion of type I interferons is a pivotal step in orchestrating the anti-tumor immune response. It leads to the maturation and activation of dendritic cells (DCs), which are critical for priming and activating tumor-specific CD8+ T cells. These cytotoxic T lymphocytes can then recognize and eliminate cancer cells.

This activation of both innate and adaptive immunity transforms an immunologically "cold" tumor microenvironment into a "hot" one, making it more susceptible to immune-mediated killing.

Quantitative Data

The following tables summarize the key quantitative data reported for E7766, demonstrating its potency and efficacy in preclinical and clinical settings.

Table 1: In Vitro Activity of E7766

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (Kd) | 40 nM | Recombinant STING protein | [5][6] |

| IC50 (IFN-β induction) | 0.15-0.79 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) across 7 genotypes | [1][2][3] |

| EC50 (STING activation) | 1.0 µM (WT), 2.2 µM (HAQ), 1.2 µM (AQ), 4.9 µM (REF) | Human STING variants | [5][6] |

Table 2: Preclinical In Vivo Efficacy of E7766

| Tumor Model | Administration Route | Dosage | Outcome | Reference |

| CT26 Colon Carcinoma (dual liver and subcutaneous tumors) | Intratumoral | Single injection | 90% cure rate, induction of immune memory | [1] |

| BCG-unresponsive Non-Muscle Invasive Bladder Cancer (NMIBC) | Intravesical | Dose-dependent | Curative activity, robust induction of IFN-β and CXCL10 | [1] |

| KrasG12D/+ Trp53-/- Sarcoma | Intratumoral | 4 mg/kg | Durable tumor clearance, dependent on host STING and CD8+ T-cells | [7] |

| Murine Colon Cancer | Intratumoral | 10 mg/kg | Potent antitumor activity | [5][6] |

Table 3: Pharmacodynamic Biomarkers from Phase I/Ib Clinical Trial (NCT04144140)

| Biomarker | Observation | Time Point | Patient Population | Reference |

| Plasma Cytokines (IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP-1, MIP-1b) | Transient increase | Within 10 hours post-injection | Advanced solid tumors | [8] |

| Gene Expression (Interferon-related and STING genes) | Increased | Post-treatment | Blood and tumor samples | [9][10] |

| PD-L1 and CD8 Expression | Increased | Post-treatment | Tumor samples (RNA and protein levels) | [9][10] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental approaches, the following diagrams are provided.

References

- 1. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Abstract 3269: Discovery and characterization of E7766, a novel macrocycle-bridged STING agonist with pan-genotypic and potent antitumor activity through intravesical and intratumoral administration | Semantic Scholar [semanticscholar.org]

- 4. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity PMID: 33522135 | MCE [medchemexpress.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

E7766 and the STING Pathway: A Technical Guide to a Novel Immuno-Oncology Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust anti-pathogen and anti-tumor response. E7766 is a novel, macrocycle-bridged STING agonist that has demonstrated potent, pan-genotypic activity and significant anti-tumor efficacy in preclinical and clinical studies. This technical guide provides an in-depth overview of the mechanism of action of E7766, a summary of key quantitative data, detailed experimental protocols, and visualizations of the core biological processes.

Mechanism of Action: E7766-Mediated STING Pathway Activation

E7766 is a synthetic cyclic dinucleotide (CDN) analog designed for enhanced stability and binding affinity to the STING protein.[1] Its unique macrocyclic bridge pre-organizes the molecule in a bioactive conformation, allowing for superior interaction with the STING dimer compared to natural ligands.[2]

Activation of the STING pathway by E7766 initiates a downstream signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This process can be broken down into the following key steps:

-

Binding and Conformational Change: E7766 binds to the ligand-binding domain of the STING dimer located on the endoplasmic reticulum (ER). This binding induces a conformational change in the STING protein.

-

Translocation: The activated STING dimer translocates from the ER to the Golgi apparatus.

-

TBK1 Recruitment and Activation: At the Golgi, the conformational change in STING allows for the recruitment and activation of TANK-binding kinase 1 (TBK1).

-

IRF3 and NF-κB Activation: Activated TBK1 phosphorylates interferon regulatory factor 3 (IRF3). Concurrently, the STING signaling complex also leads to the activation of the nuclear factor-kappa B (NF-κB) pathway.[1]

-

Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it, along with activated NF-κB, drives the transcription of genes encoding type I IFNs (e.g., IFN-β), pro-inflammatory cytokines (e.g., TNF-α, IL-6), and chemokines (e.g., CXCL10).[1][3]

-

Anti-Tumor Immune Response: The secreted cytokines and chemokines orchestrate a broad anti-tumor immune response. This includes the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) into the tumor microenvironment, leading to tumor cell killing.[4] Notably, the anti-tumor effects of E7766 are dependent on host STING signaling and the presence of CD8+ T-cells, but not on STING expression within the tumor cells themselves.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of E7766 from preclinical and clinical studies.

Table 1: In Vitro Potency of E7766 Across Human STING Genotypes

| Human STING Genotype | IC50 (µM) |

| WT | 0.15 - 0.79 |

| REF | 0.15 - 0.79 |

| HAQ | 0.15 - 0.79 |

| H232 | 0.15 - 0.79 |

| R293 | 0.15 - 0.79 |

| G230 | 0.15 - 0.79 |

| I200 | 0.15 - 0.79 |

Data from a study in human peripheral blood mononuclear cells (PBMCs).[6]

Table 2: Preclinical In Vivo Efficacy of E7766

| Tumor Model | Administration Route | Dose | Outcome | Reference |

| Orthotopic Mouse Bladder Cancer (BCG-unresponsive) | Intravesical | Dose-dependent | Curative activity, robust induction of IFNβ and CXCL10 | [3] |

| Dual CT26 Tumors (Liver and Subcutaneous) | Intratumoral (single injection) | Not specified | 90% cure rate, no recurrence for over 8 months, development of immune memory | [3][7] |

| KRASG12D/+ Trp53-/- Murine Sarcoma | Intratumoral | 4 mg/kg | Durable tumor clearance, induction of CD8+ T-cell infiltration | [8] |

Table 3: Pharmacodynamic Effects of Intratumoral E7766 in a Phase I/Ib Clinical Trial (Advanced Solid Tumors)

| Biomarker | Effect | Dose Range |

| Plasma Cytokines (IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, MIP1b) | Transient increase within 10 hours post-injection | 75 to 1000 µg |

| Blood and Tumor Gene Expression (Interferon-related and STING genes) | Increased expression | 75 to 1000 µg |

| PD-L1 and CD8 Expression (RNA and protein) | Increased in some patients | 75 to 1000 µg |

Data from a first-in-human phase I/Ib study.[4]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on E7766.

In Vitro STING Activation Assay in Human PBMCs

Objective: To determine the potency of E7766 in activating the STING pathway across different human STING genotypes.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors with known STING genotypes using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Compound Treatment: Seed PBMCs in 96-well plates and treat with a serial dilution of E7766 or a reference STING agonist. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of IFN-β using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IFN-β concentration against the log of the E7766 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

In Vivo Murine Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of E7766 in a syngeneic mouse tumor model.

Methodology:

-

Cell Line: Culture a murine tumor cell line (e.g., CT26 colon carcinoma or a KRASG12D/+ Trp53-/- sarcoma cell line) in appropriate growth medium.

-

Tumor Implantation: Subcutaneously or orthotopically implant a defined number of tumor cells (e.g., 1 x 106 cells) into the flank or relevant organ of immunocompetent mice (e.g., BALB/c or C57BL/6).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width2) or using an in vivo imaging system if the tumor cells are luciferase-tagged.

-

Treatment: Once tumors reach a predetermined size (e.g., 100 mm3), randomize the mice into treatment and control groups. Administer E7766 intratumorally or via another relevant route at a specified dose and schedule. The control group should receive a vehicle control.

-

Efficacy Assessment: Continue to monitor tumor growth in all groups. The primary endpoint is typically tumor growth inhibition or complete tumor regression. Survival can also be monitored as a secondary endpoint.

-

Immunophenotyping (Optional): At the end of the study or at specified time points, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., CD8+ T-cells, NK cells) by flow cytometry or immunohistochemistry.

CD8+ T-Cell Depletion Study

Objective: To determine the dependency of E7766's anti-tumor effect on CD8+ T-cells.

Methodology:

-

Tumor Model Setup: Establish tumors in mice as described in the in vivo efficacy study protocol.

-

Antibody Administration: Prior to and during E7766 treatment, administer a depleting anti-CD8α antibody (e.g., clone 2.43) or an isotype control antibody via intraperitoneal injection. A typical dosing schedule is an initial injection one day before E7766 treatment, followed by injections every 3-4 days to maintain depletion.

-

Depletion Confirmation: Confirm the depletion of CD8+ T-cells in peripheral blood or spleen by flow cytometry.

-

E7766 Treatment and Efficacy Assessment: Administer E7766 and monitor tumor growth as previously described. Compare the anti-tumor efficacy of E7766 in the CD8-depleted group versus the isotype control group.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to E7766 and STING pathway activation.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]

- 4. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. targetedonc.com [targetedonc.com]

- 8. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties of E7766 STING agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7766 is a novel, structurally distinct agonist of the Stimulator of Interferon Genes (STING) pathway, demonstrating significant potential in the field of cancer immunotherapy. As a macrocycle-bridged STING agonist (MBSA), E7766 exhibits enhanced chemical and metabolic stability due to the conformational rigidity conferred by its unique macrocyclic bridge.[1] This design locks the molecule in a bioactive U-shaped conformation, leading to potent, pan-genotypic activation of both human and mouse STING proteins.[2][3] Preclinical and early clinical studies have shown that E7766 can induce a robust anti-tumor immune response, making it a promising candidate for further development as a therapeutic agent for various solid tumors.[4][5]

Chemical Properties

E7766 is a synthetic cyclic dinucleotide (CDN) analog. Its structure is characterized by two deoxyadenosine (B7792050) moieties linked by two phosphorothioates and a unique olefin linker that forms a macrocyclic bridge between the two purine (B94841) bases.[4] This macrocyclic bridge is a key structural feature that enhances its binding affinity and stability. Two complementary stereoselective synthetic routes for E7766 have been described.[2]

Table 1: Physicochemical and Binding Properties of E7766

| Property | Value | Reference |

| Chemical Class | Macrocycle-Bridged STING Agonist (MBSA) | [1] |

| Binding Affinity (Kd) | 40 nM | [6] |

| Optical Purity | 99% e.e. | [3] |

Mechanism of Action and Signaling Pathway

E7766 exerts its immunoactivating effects by directly binding to and activating the STING protein, which is an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its activation and downstream signaling.

The activated STING protein translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (IFNs), particularly IFN-β.

The secretion of IFN-β initiates a cascade of anti-tumor immune responses. It promotes the maturation and activation of dendritic cells (DCs), enhances the cross-presentation of tumor-associated antigens (TAAs) to cytotoxic T lymphocytes (CTLs), and leads to the recruitment and activation of natural killer (NK) cells and other immune cells into the tumor microenvironment. This concerted immune attack results in the targeted killing of tumor cells.

Caption: STING Signaling Pathway Activated by E7766.

In Vitro Potency and Pan-Genotypic Activity

A key advantage of E7766 is its ability to potently activate multiple human STING genotypes. This is a significant improvement over some earlier STING agonists that showed genotype-specific activity.

Table 2: In Vitro Potency of E7766 Across Human STING Genotypes

| STING Genotype | Assay System | Readout | EC50 / IC50 (µM) | Reference |

| Wild-type (WT) | Human PBMCs | IFN-β production | 1.0 | [6] |

| HAQ | Human PBMCs | IFN-β production | 2.2 | [6] |

| AQ | Human PBMCs | IFN-β production | 1.2 | [6] |

| REF | Human PBMCs | IFN-β production | 4.9 | [6] |

| 7 Tested Genotypes (Range) | Human PBMCs | IFN-β production | 0.15 - 0.79 | [7] |

Preclinical and Clinical In Vivo Efficacy

E7766 has demonstrated significant anti-tumor activity in various preclinical mouse models, leading to tumor regression and the induction of long-lasting immunological memory.[2][8] A first-in-human Phase I clinical trial has also been conducted to evaluate the safety and efficacy of intratumoral E7766 in patients with advanced solid tumors.[4][5]

Table 3: Summary of In Vivo Anti-Tumor Efficacy of E7766

| Tumor Model | Administration Route | Key Findings | Reference |

| CT26 Colon Carcinoma (subcutaneous) | Intratumoral | Single injection led to complete tumor regression in 90% of mice with no recurrence for over 8 months. Induced a robust immune memory response. | [8] |

| Orthotopic Mouse Bladder Cancer (BCG-unresponsive NMIBC model) | Intravesical | Dose-dependent and curative activity with robust induction of IFN-β and CXCL10. | [7] |

| KRASG12D/+ Trp53-/- Sarcoma | Intratumoral | Durable tumor clearance, induction of CD8+ T-cell infiltration, and activated lymphocyte transcriptomic signatures. | |

| Advanced Solid Tumors (Human Phase I) | Intratumoral | Manageable safety profile. On-target pharmacodynamic effects with increased expression of interferon-related genes. Transient increases in plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b. | [4] |

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the chemical and biological properties of E7766.

In Vitro STING Activation and Cytokine Release Assay in Human PBMCs

This protocol describes the measurement of IFN-β production from human peripheral blood mononuclear cells (PBMCs) following stimulation with E7766.

Materials:

-

Human PBMCs isolated from healthy donors

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

E7766 (stock solution prepared in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

Human IFN-β ELISA kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed human PBMCs at a density of 2 x 105 cells/well in a 96-well plate in complete RPMI-1640 medium.

-

Compound Preparation: Prepare serial dilutions of E7766 in complete culture medium.

-

Cell Treatment: Add the diluted E7766 to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IFN-β concentration against the E7766 concentration and determine the EC50 value using a suitable non-linear regression model.

Caption: In Vitro PBMC Stimulation Workflow.

In Vivo Anti-Tumor Efficacy Study in Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of E7766 in a syngeneic mouse tumor model, such as the CT26 colon carcinoma model.

Materials:

-

BALB/c mice (or other appropriate strain for the chosen tumor model)

-

CT26 colon carcinoma cells

-

Matrigel (optional)

-

E7766 formulated for in vivo administration

-

Calipers for tumor measurement

-

Syringes and needles for tumor implantation and drug administration

Procedure:

-

Tumor Cell Implantation: Subcutaneously implant 1 x 106 CT26 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm3). Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

-

Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer E7766 intratumorally at the desired dose and schedule. The control group should receive vehicle control.

-

Efficacy Assessment: Continue to monitor tumor growth in all groups. The primary endpoint is typically tumor growth inhibition or complete tumor regression.

-

Endpoint Analysis: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice. Tumors can be excised and weighed. Further analysis, such as immunohistochemistry for immune cell infiltration or flow cytometry of tumor-infiltrating lymphocytes, can be performed.

Caption: In Vivo Anti-Tumor Efficacy Workflow.

Conclusion

E7766 is a potent, pan-genotypic STING agonist with a unique macrocyclic structure that confers enhanced stability and binding affinity. Its ability to robustly activate the STING pathway and induce a powerful anti-tumor immune response has been demonstrated in a range of preclinical models and is being evaluated in clinical trials. The data summarized in this technical guide highlight the promising chemical and biological properties of E7766, positioning it as a significant advancement in the development of next-generation cancer immunotherapies. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.

References

- 1. research.pasteur.fr [research.pasteur.fr]

- 2. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a key danger signal associated with viral infections and cellular damage within the tumor microenvironment. Activation of the STING pathway in immune cells, particularly dendritic cells, triggers a potent anti-tumor immune response. This response is characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the activation of natural killer (NK) cells and the priming of tumor-specific CD8+ T cells. E7766 is a novel, structurally distinct macrocycle-bridged STING agonist that has demonstrated potent and consistent activity across all major human STING genotypes, addressing a key limitation of earlier STING agonists that exhibited genotype-dependent efficacy. This technical guide provides a comprehensive overview of E7766, including its mechanism of action, pan-genotypic activity, preclinical efficacy, and clinical data, along with detailed experimental protocols and pathway visualizations.

Data Presentation

Quantitative Analysis of E7766 Activity

The following tables summarize the key quantitative data for E7766, highlighting its pan-genotypic potency and significant anti-tumor effects in both preclinical and clinical settings.

Table 1: Pan-Genotypic In Vitro Potency of E7766 in Human PBMCs

| STING Genotype | E7766 IC50 (µM) | Reference Cyclic Dinucleotide Agonist IC50 (µM) |

| WT | 0.15 - 0.79 | 1.88 - >50 |

| REF | 0.15 - 0.79 | 1.88 - >50 |

| HAQ | 0.15 - 0.79 | 1.88 - >50 |

| H232 | 0.15 - 0.79 | 1.88 - >50 |

| R293 | 0.15 - 0.79 | 1.88 - >50 |

| G230 | 0.15 - 0.79 | 1.88 - >50 |

| I224 | 0.15 - 0.79 | 1.88 - >50 |

| Data from a study characterizing E7766's activity in human peripheral blood mononuclear cells (PBMCs) from donors with various STING genotypes.[1][2][3] |

Table 2: Preclinical Efficacy of E7766 in Syngeneic Mouse Tumor Models

| Tumor Model | Administration Route | E7766 Dose | Key Findings |

| Dual CT26 (liver and subcutaneous) | Intratumoral (to subcutaneous tumor) | Single dose | 90% cure rate with no recurrence for over 8 months; induction of robust immune memory.[1][4][5] |

| Orthotopic Mouse Bladder Cancer (BCG-unresponsive NMIBC model) | Intravesical | Dose-dependent | Curative activity, robust induction of IFNβ and CXCL10 in the bladder.[1][2][4] |

| KRASG12D/+ Trp53−/− Sarcoma | Intratumoral | 3-9 mg/kg | Durable tumor clearance, induction of CD8+ T-cell infiltration.[6] |

Table 3: Phase 1 Clinical Trial (NCT04144140) Preliminary Results in Advanced Solid Tumors

| Parameter | Finding |

| Patient Population | 24 patients with advanced, non-resectable, or recurrent solid tumors or lymphomas.[7][8] |

| Dose Escalation | Intratumoral injections from 75 to 1000 µg. |

| Safety | Manageable safety profile. The most frequent treatment-related adverse events were chills, fever, and fatigue. |

| Best Overall Response | Stable disease was observed in 8 out of 24 patients (33.3%).[8] No complete or partial responses were observed according to modified RECIST v1.1.[8] |

| Pharmacodynamics | Transient increases in plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b within 10 hours post-injection. Increased expression of interferon-related and STING genes in blood and tumor tissue. |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of E7766. These protocols are based on standard methodologies and may require optimization for specific experimental conditions.

In Vitro STING Activation Assay in Human PBMCs

Objective: To determine the potency of E7766 in activating the STING pathway across different human STING genotypes by measuring IFN-β production.

Materials:

-

Cryopreserved human Peripheral Blood Mononuclear Cells (PBMCs) from donors with known STING genotypes

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

-

E7766 (lyophilized powder)

-

Reference STING agonist (e.g., cGAMP)

-

DMSO (for dissolving compounds)

-

96-well cell culture plates

-

Human IFN-β ELISA kit

-

CO2 incubator (37°C, 5% CO2)

Methodology:

-

PBMC Thawing and Plating: Thaw cryopreserved PBMCs rapidly in a 37°C water bath. Transfer to a sterile conical tube and slowly add pre-warmed RPMI medium. Centrifuge, discard the supernatant, and resuspend the cell pellet in fresh medium. Determine cell viability and density using a hemocytometer and trypan blue exclusion. Plate PBMCs at a density of 5 x 10^5 cells/well in a 96-well plate.

-

Compound Preparation: Prepare a stock solution of E7766 and the reference agonist in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is below 0.5%.

-

Cell Stimulation: Add the diluted compounds to the plated PBMCs. Include a vehicle control (medium with DMSO) and a positive control (reference agonist).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

-

IFN-β Quantification: Measure the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the IFN-β concentration against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model (CT26)

Objective: To evaluate the in vivo antitumor efficacy of intratumorally administered E7766.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

CT26 colon carcinoma cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

E7766 formulated for in vivo administration

-

Vehicle control solution

-

Syringes and needles (27-30 gauge)

-

Calipers for tumor measurement

-

Anesthetic agent (e.g., isoflurane)

Methodology:

-

Cell Culture and Preparation: Culture CT26 cells in appropriate medium. On the day of inoculation, harvest cells using trypsin, wash with PBS, and resuspend in PBS at a concentration of 1 x 10^6 cells per 100 µL. Ensure cell viability is >95%.

-

Tumor Inoculation: Subcutaneously inject 1 x 10^5 CT26 cells (in 100 µL PBS) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, E7766).

-

Intratumoral Administration: Administer a single intratumoral injection of E7766 or vehicle control.

-

Continued Monitoring: Continue to monitor tumor growth and the general health of the mice.

-

Endpoint: Euthanize mice when tumors reach a predetermined endpoint size (e.g., 1500 mm³) or at the end of the study period.

-

Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Analyze for statistically significant differences between treatment groups. For survival studies, monitor mice until a defined endpoint and generate Kaplan-Meier survival curves.

Cytokine Profiling using Luminex Assay

Objective: To measure the levels of multiple cytokines and chemokines in plasma or tissue homogenates following E7766 treatment.

Materials:

-

Plasma samples or tissue homogenates from treated and control animals/patients

-

Multiplex cytokine/chemokine Luminex assay kit (e.g., for mouse or human)

-

Luminex instrument (e.g., FLEXMAP 3D®)

-

Assay-specific reagents (wash buffer, detection antibodies, streptavidin-PE)

-

96-well filter plates

Methodology:

-

Sample Preparation: Collect blood into EDTA tubes and centrifuge to obtain plasma. For tissues, homogenize in an appropriate lysis buffer containing protease inhibitors.

-

Assay Procedure (General):

-

Prepare standards and samples according to the kit manufacturer's protocol.

-

Add the antibody-coupled magnetic beads to the wells of a 96-well filter plate.

-

Wash the beads using a magnetic plate washer.

-

Add standards and samples to the wells and incubate to allow the analytes to bind to the capture antibodies on the beads.

-

Wash the beads to remove unbound material.

-

Add a biotinylated detection antibody cocktail and incubate.

-

Wash the beads and then add streptavidin-phycoerythrin (SAPE) and incubate.

-

Wash the beads and resuspend in sheath fluid.

-

-

Data Acquisition: Acquire data on a Luminex instrument. The instrument will identify each bead by its internal dye signature and quantify the amount of analyte bound by measuring the fluorescence intensity of the SAPE.

-

Data Analysis: Use the Luminex software to generate a standard curve for each analyte and calculate the concentration of each cytokine/chemokine in the unknown samples.

Mandatory Visualizations

Signaling Pathway

Caption: E7766 activates the STING signaling pathway.

Experimental Workflow

Caption: Preclinical evaluation of E7766's antitumor activity.

Logical Relationship

Caption: E7766 demonstrates consistent activation across STING genotypes.

References

- 1. Unlocking the Potential of [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Abstract 3269: Discovery and characterization of E7766, a novel macrocycle-bridged STING agonist with pan-genotypic and potent antitumor activity through intravesical and intratumoral administration | Semantic Scholar [semanticscholar.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. targetedonc.com [targetedonc.com]

- 6. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. jitc.bmj.com [jitc.bmj.com]

In Vitro Characterization of E7766: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7766 is a novel, structurally distinct macrocycle-bridged stimulator of interferon genes (STING) agonist.[1][2] Its unique design confers enhanced stability and a high binding affinity for the STING protein, leading to potent, pan-genotypic activation of the STING signaling pathway.[1][3] This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[4] The potent immunostimulatory properties of E7766 make it a promising candidate for cancer immunotherapy.[3][5] This technical guide provides an in-depth overview of the in vitro characterization of E7766, including its biological activity across various human STING genotypes, detailed experimental protocols for key assays, and a visual representation of its mechanism of action.

Quantitative Data Summary

The in vitro potency of E7766 has been evaluated in various cell-based assays. A key measure of its activity is the half-maximal inhibitory concentration (IC50), which in the context of an agonist, represents the concentration required to elicit a half-maximal response.

| Cell Type | STING Genotype(s) | IC50 Range (µM) | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Seven major human STING genotypes | 0.15 - 0.79 | [2][3][6][7][8] |

Signaling Pathway

E7766 acts as a direct agonist of the STING protein.[9] Upon binding, it induces a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[9] TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes and translocates to the nucleus.[9] In the nucleus, IRF3 dimers drive the transcription of type I interferons, such as IFN-β.[4][9] Simultaneously, the activation of STING can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.[9]

Experimental Protocols

In Vitro STING Activation Assay in Human PBMCs

This assay is designed to determine the potency of E7766 in activating the STING pathway in primary human immune cells, measuring the induction of IFN-β.

a. Materials:

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Human peripheral blood mononuclear cells (PBMCs), freshly isolated from healthy donor blood

-

E7766 stock solution (in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Enzyme-linked immunosorbent assay (ELISA) kit for human IFN-β

b. Methodology:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Cell Seeding: Wash the isolated PBMCs with PBS and resuspend in complete RPMI 1640 medium. Count the cells and adjust the density to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Compound Treatment: Prepare serial dilutions of E7766 in complete RPMI 1640 medium. Add 100 µL of the diluted E7766 solutions to the respective wells containing PBMCs. Include a vehicle control (medium with the same concentration of solvent used for E7766).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.

-

IFN-β Quantification: Measure the concentration of IFN-β in the collected supernatants using a human IFN-β ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the IFN-β concentration against the logarithm of the E7766 concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Cytokine Release Assay in RAW 264.7 Macrophage Cell Line

This protocol details the assessment of E7766-induced cytokine production in a murine macrophage cell line.

a. Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

-

E7766 stock solution

-

24-well cell culture plates

-

Luminex-based multiplex cytokine assay kit (or individual ELISA kits for specific cytokines like TNF-α, IL-6)

b. Methodology:

-

Cell Culture: Maintain RAW 264.7 cells in complete DMEM in a 37°C, 5% CO2 incubator.

-

Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells per well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh complete DMEM containing various concentrations of E7766 or a vehicle control.

-

Incubation: Incubate the cells for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Analyze the concentration of various cytokines in the supernatants using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs.[3]

-

Data Analysis: Quantify the cytokine concentrations based on standard curves and compare the levels between E7766-treated and vehicle-treated samples.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vitro cell-based assay to characterize E7766 activity.

Conclusion

E7766 is a potent, pan-genotypic STING agonist with a well-defined in vitro mechanism of action. Its ability to robustly activate the STING pathway across different human genetic variants highlights its potential as a broad-spectrum immunotherapeutic agent. The provided experimental protocols offer a framework for the in vitro characterization of E7766 and similar STING agonists, enabling researchers to further explore their therapeutic potential. The consistent induction of type I interferons and other pro-inflammatory cytokines in various cell systems underscores the immuno-stimulatory efficacy of E7766.

References

- 1. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. Differential expression of IFN-alpha subtypes in human PBMC: evaluation of novel real-time PCR assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Abstract 3269: Discovery and characterization of E7766, a novel macrocycle-bridged STING agonist with pan-genotypic and potent antitumor activity through intravesical and intratumoral administration | Semantic Scholar [semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

E7766: A Pan-Genotypic STING Agonist Activating the Innate Immune Response for Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

E7766 is a novel, macrocycle-bridged Stimulator of Interferon Genes (STING) agonist that has demonstrated potent, pan-genotypic activity and significant antitumor effects in preclinical and clinical settings. By activating the STING pathway, E7766 triggers a robust innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn promotes a T-cell inflamed tumor microenvironment and durable antitumor immunity. This technical guide provides a comprehensive overview of E7766, including its mechanism of action, quantitative data on its potency and efficacy, detailed experimental protocols from key studies, and visualizations of its signaling pathway and experimental workflows.

Introduction to E7766 and the STING Pathway

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[1] Activation of STING, an endoplasmic reticulum-resident protein, initiates a signaling cascade that culminates in the production of type I interferons (IFNs) and other inflammatory cytokines.[2] These cytokines are pivotal in bridging the innate and adaptive immune systems, leading to the activation and recruitment of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment (TME).[2]

E7766 is a structurally unique, macrocycle-bridged STING agonist designed for enhanced stability and binding affinity to various STING protein isoforms.[2][3] Its design confers potent activity across all major human STING genotypes, a significant advantage over earlier generation STING agonists that showed species-specific or genotype-variable activity.[3][4][5] E7766 is being investigated as a therapeutic agent for solid tumors and non-muscle invasive bladder cancer (NMIBC) through intratumoral and intravesical administration, respectively.[4]

Mechanism of Action

Upon administration, E7766 binds directly to the STING protein. This binding event induces a conformational change in STING, leading to its activation and downstream signaling. The key steps in the E7766-mediated STING signaling pathway are:

-

STING Activation: E7766 binds to STING, promoting its activation.[2]

-

TBK1 Recruitment and Activation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1).[2]

-

IRF3 and NF-κB Activation: TBK1, in turn, phosphorylates and activates interferon regulatory factor 3 (IRF3) and the nuclear factor-kappa B (NF-κB) signaling pathway.[2]

-

Cytokine Production: Activated IRF3 and NF-κB translocate to the nucleus, where they drive the transcription of genes encoding type I IFNs (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines (e.g., CXCL10, TNF-α, IL-6).[2][4]

-

Immune Cell Recruitment and Activation: The secreted cytokines remodel the TME, enhancing the cross-presentation of tumor-associated antigens (TAAs) by dendritic cells (DCs) to cytotoxic T lymphocytes (CTLs). This results in the infiltration and activation of CD8+ T-cells and Natural Killer (NK) cells, leading to a potent, CTL-mediated antitumor immune response.[1][2][6]

Caption: E7766-mediated STING signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for E7766 from preclinical and clinical studies.

Table 1: In Vitro Potency of E7766

| Parameter | Value | Species/Genotype | Source |

| Binding Affinity (Kd) | 40 nM | Recombinant STING protein | [7] |

| IC50 Range | 0.15 - 0.79 µM | Seven human STING genotypes | [4] |

| EC50 (IFNβ induction) | 1 µM | Human WT STING | [8] |

| EC50 (IFNβ induction) | 2.2 µM | Human HAQ STING variant | [8] |

| EC50 (IFNβ induction) | 1.2 µM | Human AQ STING variant | [8] |

| EC50 (IFNβ induction) | 4.9 µM | Human REF STING variant | [8] |

Table 2: Preclinical In Vivo Efficacy of E7766

| Cancer Model | Administration Route | Dose | Outcome | Source |

| Murine Sarcoma (KP STS) | Intratumoral | 4 mg/kg | Durable tumor clearance | [6] |

| Murine Colon Cancer (CT26) with liver and subcutaneous tumors | Intratumoral (subcutaneous) | 10 mg/kg (single injection) | 90% cure rate, no recurrence for >8 months, robust immune memory | [4][8][9] |

| BCG-unresponsive Non-Muscle Invasive Bladder Cancer (NMIBC) | Intravesical | Dose-dependent | Curative effects, significant induction of IFNβ and CXCL10 | [4] |

Table 3: Clinical Pharmacodynamics of Intratumoral E7766 (Phase I/Ib Study)

| Biomarker | Observation | Time Point | Source |

| Plasma Cytokines (IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, MIP1b) | Transient increase in all evaluable patients | Within 10 hours post-injection, then returned to baseline | [1][10] |

| Tumor Gene Expression (Interferon-related and STING genes) | Increased in most tested genes | On-treatment vs. baseline | [1][10] |

| PD-L1 and CD8 Expression (RNA and protein) | Increased in some patients across dose levels | On-treatment vs. baseline | [1][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vivo Murine Sarcoma Model

-

Objective: To evaluate the antitumor efficacy of E7766 in an immunologically "cold" tumor model.

-

Animal Model: 6-12 week old C57BL/6 mice.[4]

-

Tumor Model: KRASG12D/+ Trp53-/- (KP) soft tissue sarcoma (STS) cell line.[6]

-

Tumor Engraftment: 100,000 KP STS cells are engrafted into the hindlimbs of C57BL/6 mice.[4]

-

Treatment: One week post-engraftment, mice are treated with a single intratumoral injection of E7766 at a dose of 4 mg/kg.[4] Control groups receive a vehicle injection.

-

Monitoring: Tumor volume and bioluminescence (if applicable) are monitored over time. Survival is a primary endpoint.[4]

-

Immune Response Analysis:

-

CD8+ T-cell Depletion: To assess the dependency of the antitumor response on CD8+ T-cells, a depleting antibody is administered intraperitoneally prior to and during E7766 treatment.[4][6]

-

Flow Cytometry: Single-cell suspensions from tumors, blood, and spleens are stained with fluorescently labeled antibodies to characterize immune cell populations (e.g., CD3ε, CD4, CD8).[4]

-

Cytokine Analysis: Serum is collected 6 hours post-treatment and analyzed for a panel of cytokines and chemokines using a multiplex immunoassay (e.g., MilliporeSigma Mouse Cytokine 44-Plex Discovery Assay).[4]

-

Caption: In vivo murine sarcoma model workflow.

Human Clinical Trial Biomarker Analysis

-

Objective: To assess the pharmacodynamic effects of intratumoral E7766 in patients with advanced solid tumors.

-

Study Design: Phase I/Ib, open-label, multicenter, dose-escalation study (NCT04144140).[1]

-

Patient Population: Adults with advanced, non-resectable, or recurrent solid tumors or lymphomas.

-

Treatment: Intratumoral injections of E7766 at doses ranging from 75 to 1000 µg.[2]

-

Sample Collection:

-

Analytical Methods:

-

Plasma Cytokine Analysis: Plasma samples are analyzed for a panel of immune cytokines (e.g., TNF-α, IFN-γ, IL-6, IP-10, MCP1, MIP1B) using electrochemiluminescence-based multi-array assays. Simoa assays are used for sensitive detection of IFN-α and IFN-β.[2]

-

Tumor Gene Expression Analysis: RNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue samples. RNA sequencing (RNA-seq) is performed to determine the transcripts per kilobase million (TPM) values for genes related to the STING pathway, immune activation, and immune cell infiltration.[2]

-

Conclusion

E7766 is a promising immuno-oncology agent that potently activates the innate immune system through a pan-genotypic STING-dependent mechanism. Preclinical studies have demonstrated its ability to induce durable tumor regression and long-lasting immune memory. Early clinical data confirm its on-target pharmacodynamic effects in patients with advanced solid tumors. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of STING agonists like E7766 in the fight against cancer. The ongoing and future clinical evaluation of E7766 will be critical in defining its role in the evolving landscape of cancer immunotherapy.

References

- 1. Research Portal [scholarship.miami.edu]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]

- 7. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. google.com [google.com]

- 10. Using RNA Sequencing to Characterize the Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]

Pharmacokinetics of E7766 in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7766 is a structurally novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent anti-tumor activity in preclinical models.[1][2] As a pan-genotypic agonist, E7766 activates various human STING variants, leading to the induction of a robust innate and adaptive immune response against cancer cells.[3] This technical guide provides a comprehensive overview of the available pharmacokinetic data for E7766 in various animal models, details the experimental methodologies used in these studies, and illustrates the key signaling pathways involved.

Core Pharmacokinetic Parameters

Currently, detailed quantitative pharmacokinetic data such as Cmax, Tmax, AUC, and half-life for E7766 in animal models are not widely available in the public domain. Preclinical studies have primarily focused on the pharmacodynamic effects and efficacy of E7766. However, some information regarding its clearance and distribution has been reported.

A study involving an antibody-drug conjugate (ADC) with E7766 as the payload (PSMA-E7766) in a castrated LNCaP mouse model showed that higher and more prolonged payload accumulation was observed in the tumor compared to the plasma.[4][5] Another study on a different STING agonist, MIW815 (ADU-S100), in patients with advanced cancers, revealed rapid absorption from the injection site with a short terminal plasma half-life of approximately 24 minutes.[6][7] While not directly E7766 data, this may suggest that STING agonists can have rapid systemic clearance.

The following tables are structured to incorporate quantitative data as it becomes publicly available.

Table 1: Pharmacokinetic Parameters of E7766 in Rodent Models

| Species | Strain | Dose (mg/kg) | Route of Administration | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |

| Mouse | C57BL/6 | 4 | Intratumoral | Data not available | Data not available | Data not available | Data not available |

| Rat | Not specified | Not specified | Not specified | Data not available | Data not available | Data not available | Data not available |

Table 2: Pharmacokinetic Parameters of E7766 in Non-Rodent Models

| Species | Dose | Route of Administration | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |

| Dog | Not specified | Not specified | Data not available | Data not available | Data not available | Data not available |

Metabolism and Excretion

Studies in bile-duct cannulated rats and dogs have shown that E7766 is primarily excreted unchanged in the bile (>80%), with a smaller fraction excreted in the urine (<20%). This indicates that hepatic uptake is the major clearance mechanism for E7766. The organic anion-transporting polypeptides OATP1B1 and OATP1B3 have been identified as key transporters involved in the hepatic uptake of E7766.

Experimental Protocols

Animal Models and Husbandry

-

Species: C57BL/6 mice have been used in preclinical efficacy studies.[8]

-

Housing: Mice were housed in a biocontainment 2 facility with a 12-hour light/dark cycle, at a controlled temperature (22 ± 1°C) and humidity (30–35%). Standard food and water were provided ad libitum.[8]

-

Ethics: All animal experiments were conducted with ethical approval from the relevant institutional animal care and use committees.[4][8]

Drug Administration

-

Formulation: For intratumoral administration, E7766 was diluted with saline to achieve the desired concentration.[9]

-

Route of Administration: Intratumoral (i.t.) injection has been a primary route for preclinical evaluation.[6][8]

-

Dosing: In C57BL/6 mice with sarcoma, E7766 was administered intratumorally at doses ranging from 3-9 mg/kg. An operational dose of 4 mg/kg was selected for combination therapy and immune population characterization experiments.[8]

Sample Collection and Analysis

-

Blood Collection: For cytokine analysis, blood was collected via cardiac puncture 6 hours post-therapy. Serum was separated by centrifugation.[8] For pharmacodynamic studies of the PSMA-E7766 ADC, tumor and plasma samples were collected 6 hours post-treatment.[4][5]

-

Bioanalytical Method: While specific details for E7766 are limited, bioanalytical method validation for similar compounds typically follows guidelines from regulatory bodies like the FDA and EMA.[10][11] This involves assessing parameters such as selectivity, sensitivity, accuracy, precision, recovery, and stability.[11][12] Liquid chromatography-mass spectrometry (LC-MS) is a common technique for the quantification of small molecules in biological matrices.

Signaling Pathway and Experimental Workflows

STING Signaling Pathway

E7766 activates the STING pathway, a critical component of the innate immune system. The diagram below illustrates the key steps in this pathway.

Caption: E7766 activates the STING signaling pathway.

Experimental Workflow for Preclinical Efficacy Studies

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of E7766 in a mouse tumor model.

Caption: Preclinical in vivo efficacy workflow for E7766.

Logical Relationship of E7766 Clearance

The diagram below illustrates the key steps involved in the hepatic clearance of E7766.

Caption: Hepatic uptake and biliary excretion of E7766.

References

- 1. Abstract 3269: Discovery and characterization of E7766, a novel macrocycle-bridged STING agonist with pan-genotypic and potent antitumor activity through intravesical and intratumoral administration | Semantic Scholar [semanticscholar.org]

- 2. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. fda.gov [fda.gov]

- 12. database.ich.org [database.ich.org]

E7766: A Comprehensive Technical Overview of its Induced Cytokine Production Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7766 is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent anti-tumor activity in preclinical and clinical settings.[1][2][3] Its mechanism of action is centered on the robust activation of the innate immune system, leading to the production of a wide array of pro-inflammatory cytokines and chemokines. This technical guide provides an in-depth analysis of the cytokine production profile induced by E7766, details the experimental methodologies used to ascertain these findings, and illustrates the key signaling pathways involved.

Introduction to E7766 and the STING Pathway

E7766 is a synthetic cyclic dinucleotide (CDN) that acts as a direct agonist of the STING protein, a critical component of the innate immune system responsible for detecting cytosolic DNA.[1][4] Unlike natural CDNs, E7766's unique macrocyclic bridge enhances its stability and binding affinity for STING, allowing for potent, pan-genotypic activity across major human STING variants.[1][5][6]

Activation of STING by E7766 initiates a downstream signaling cascade, primarily through TANK-binding kinase 1 (TBK1). This leads to the phosphorylation and activation of transcription factors, notably interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB).[1] Activated IRF3 and NF-κB translocate to the nucleus, where they drive the transcription of a broad range of genes, including those encoding type I interferons (IFN-α, IFN-β), pro-inflammatory cytokines, and chemokines.[1] This orchestrated immune response promotes the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), ultimately leading to an anti-tumor immune response.[1][2]

E7766-Induced Cytokine Production: Preclinical Data

In Vivo Murine Models

Studies in murine models of soft tissue sarcoma have demonstrated that intratumoral administration of E7766 leads to a significant systemic increase in several key cytokines and chemokines.

Table 1: Systemic Cytokine and Chemokine Concentrations in Serum of Tumor-Bearing Mice 6 Hours Post-Intratumoral E7766 Administration

| Cytokine/Chemokine | Fold Increase vs. Control (Approximate) |

| IFN-β | >100 |

| IL-6 | ~50 |

| TNF-α | ~20 |

| CCL5 (RANTES) | >100 |

| CXCL9 (Mig) | >50 |

| CCL2 (MCP-1) | ~10 |

Data synthesized from graphical representations in cited literature. Actual values may vary between experiments.[7]

Furthermore, in a preclinical mouse model of non-muscle invasive bladder cancer, intravesical administration of E7766 induced significant levels of IFNβ and CXCL10 within the bladder.[6] In prostate cancer models using a PSMA-E7766 antibody-drug conjugate (ADC), the targeted delivery of E7766 modulated the tumor microenvironment by inducing CXCL10, IFNβ, IL-6, and TNFα.[8][9]

Experimental Protocol: Murine Soft Tissue Sarcoma Model

-

Animal Model: C57BL/6 mice were engrafted with 100,000 KP soft tissue sarcoma cells.[7]

-

Treatment: One week after engraftment, mice received a single intratumoral injection of E7766 at a dose of 4 mg/kg.[7]

-

Sample Collection: Serum was collected from the mice 6 hours following the treatment.[7]

-

Cytokine Analysis: Serum concentrations of IFNβ, IL-6, TNFα, CCL5, CXCL9, and CCL2 were quantified. While the specific assay is not detailed in the abstract, such analyses are typically performed using multiplex immunoassays (e.g., Luminex) or enzyme-linked immunosorbent assays (ELISA).[7]

E7766-Induced Cytokine Production: Clinical Data

Phase I Dose-Escalation Study in Advanced Solid Tumors

A first-in-human phase I study of intratumoral E7766 in patients with advanced solid tumors provided crucial insights into its pharmacodynamic effects in humans.

Table 2: Systemic Cytokine and Chemokine Induction in Patients with Advanced Solid Tumors Following Intratumoral E7766 Injection

| Cytokine/Chemokine | Observation | Timing of Peak |

| IFN-α | Transient Increase | Within 10 hours post-injection |

| IFN-β | Transient Increase | Within 10 hours post-injection |

| IFN-γ | Transient Increase | Within 10 hours post-injection |

| TNF-α | Transient Increase | Within 10 hours post-injection |

| IL-6 | Transient Increase | Within 10 hours post-injection |

| IP-10 (CXCL10) | Transient Increase | Within 10 hours post-injection |

| MCP-1 (CCL2) | Transient Increase | Within 10 hours post-injection |

| MIP-1b (CCL4) | Transient Increase | Within 10 hours post-injection |

Note: The increases in cytokine levels were generally not found to be dose-dependent in the tested range (75 to 1000 µg).[3][10]

Experimental Protocol: Phase I Clinical Trial

-

Patient Population: Patients with relapsing/refractory advanced solid cancers were enrolled.[3]

-

Treatment: Patients received intratumoral injections of E7766 in dose-escalating cohorts, with doses ranging from 75 to 1000 µg.[3]

-

Sample Collection: Plasma samples were collected from patients before and at multiple time points after E7766 injection.[3]

-

Cytokine Analysis: Plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP-1, and MIP-1b were measured. The specific analytical method is not stated in the abstract but is likely a validated multiplex immunoassay.[3]

Visualizing the Mechanism of Action and Experimental Workflow

E7766-STING Signaling Pathway

Caption: E7766 activates the STING pathway, leading to gene transcription.

Experimental Workflow for Cytokine Profiling

Caption: Workflow for preclinical and clinical cytokine profiling of E7766.

Conclusion

E7766 is a potent STING agonist that robustly activates the innate immune system, leading to the production of a broad spectrum of pro-inflammatory cytokines and chemokines. The cytokine profile, characterized by high levels of type I interferons, IL-6, TNF-α, and various chemokines, is consistent across preclinical and clinical studies. This profile underscores the mechanism by which E7766 remodels the tumor microenvironment from "cold" to "hot," thereby promoting an effective anti-tumor immune response. The data summarized herein provide a foundational understanding for researchers and drug development professionals exploring the therapeutic potential of E7766 and other STING agonists in oncology.

References

- 1. Facebook [cancer.gov]

- 2. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. targetedonc.com [targetedonc.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

E7766 Diammonium Salt: In Vivo Dosing Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7766, a novel macrocycle-bridged stimulator of interferon genes (STING) agonist, has demonstrated significant potential as an immunotherapeutic agent in preclinical and clinical studies. Its unique structure allows for potent, pan-genotypic activation of the STING pathway, leading to robust anti-tumor immune responses. This document provides detailed application notes and protocols for the in vivo administration of E7766 diammonium salt, summarizing key quantitative data from preclinical and clinical studies and outlining methodologies for experimental procedures.

Introduction

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a type I interferon response. This response is pivotal in bridging innate and adaptive immunity, ultimately leading to the activation of cytotoxic T lymphocytes that can target and eliminate cancer cells. E7766 is a STING agonist designed to be more stable and have a higher affinity for STING compared to conventional agonists.[1] Preclinical studies have shown that E7766 can induce complete tumor regression and long-lasting immunological memory in various murine cancer models.[2][3] Furthermore, E7766 is currently being evaluated in Phase I/Ib clinical trials for advanced solid tumors and lymphomas.[4][5] This document serves as a comprehensive guide for researchers utilizing E7766 in in vivo studies.

Mechanism of Action: STING Pathway Activation

E7766 functions as a direct agonist of the STING protein. Upon binding, it induces a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1] This cascade initiates a powerful anti-tumor immune response characterized by enhanced antigen presentation by dendritic cells and subsequent activation and tumor infiltration of cytotoxic T lymphocytes.[6][7]

Quantitative Data Summary

The following tables summarize the reported in vivo dosing parameters for this compound in various preclinical and clinical studies.

Table 1: Preclinical Dosing of E7766 in Murine Cancer Models

| Tumor Model | Mouse Strain | Route of Administration | Dose Range | Dosing Schedule | Reference |

| Soft Tissue Sarcoma (KrasG12D/+ Trp53-/-) | C57BL/6 | Intratumoral (i.t.) | 3 - 9 mg/kg | Single dose on day 7 post-tumor engraftment | [8] |

| Colon Carcinoma (CT26) | BALB/c | Intratumoral (i.t.) | 10 mg/kg | Single dose | [9] |

| Dual CT26 Tumors (liver and subcutaneous) | Not Specified | Intratumoral (i.t.) | Not Specified | Single injection | [3][10] |

| BCG-unresponsive Non-Muscle Invasive Bladder Cancer (NMIBC) | Not Specified | Intravesical | Dose-dependent | Not Specified | [3][11] |

Table 2: Clinical Dosing of E7766 in Human Trials

| Clinical Trial ID | Patient Population | Route of Administration | Dose Range | Dosing Schedule | Reference |

| NCT04144140 | Advanced Solid Tumors or Lymphomas | Intratumoral | 75 - 1000 µg | Dose-escalation cohorts | [4][5][12] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

-

This compound (lyophilized powder)

-

Sterile, nuclease-free water for injection

-

Sterile, pyrogen-free microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

-

0.22 µm sterile syringe filter

Procedure:

-

Reconstitution:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Aseptically add the required volume of sterile, nuclease-free water to the vial to achieve the desired stock concentration. MedChemExpress reports a solubility of 45 mg/mL in water.[9]

-

Gently vortex the vial to dissolve the powder. If needed, sonicate for a short period to aid dissolution.[9]

-

-

Dilution to Working Concentration:

-

Based on the desired final dose and injection volume, calculate the required dilution of the stock solution.

-

Perform dilutions using sterile, nuclease-free water in a sterile microcentrifuge tube.

-

-

Sterilization:

Protocol 2: Intratumoral Administration of E7766 in a Murine Subcutaneous Tumor Model

Materials:

-

Tumor-bearing mice (e.g., BALB/c with CT26 tumors, C57BL/6 with sarcoma)

-

Prepared E7766 solution

-

Sterile 27-30 G needles and 1 mL syringes

-

Anesthetic (e.g., isoflurane)

-

70% ethanol

-

Calipers for tumor measurement

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane. Confirm proper anesthetic depth by lack of pedal reflex.

-

Place the mouse in a suitable position to access the tumor.

-

-

Tumor Measurement:

-

Measure the tumor dimensions (length and width) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

-

Injection:

-

Disinfect the skin overlying the tumor with 70% ethanol.

-

Carefully insert the needle into the center of the tumor mass. The injection volume should be appropriate for the tumor size to ensure even distribution and avoid leakage.

-

Slowly inject the E7766 solution. A visible "bleb" or swelling within the tumor indicates proper administration.

-

Slowly withdraw the needle.

-

-

Post-Procedure Monitoring:

-

Monitor the mouse until it has fully recovered from anesthesia.

-

Return the mouse to its cage.

-

Continue to monitor tumor growth and the overall health of the animal according to the experimental plan.

-

Concluding Remarks

This compound is a potent STING agonist with promising anti-tumor activity. The protocols and data presented in this document provide a foundation for designing and executing in vivo studies to further investigate its therapeutic potential. Adherence to proper sterile techniques and careful dose preparation are critical for obtaining reproducible and reliable results. Researchers should consult the specific literature for the tumor model of interest to refine dosing schedules and endpoints.

References

- 1. Influence of injection technique, drug formulation and tumor microenvironment on intratumoral immunotherapy delivery and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. youtube.com [youtube.com]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intratumoral Administration of E7766

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7766 is a novel, macrocycle-bridged Stimulator of Interferon Genes (STING) agonist that has demonstrated potent pan-genotypic activity in both human and mouse STING proteins.[1][2] Intratumoral (IT) administration of E7766 has shown significant promise in preclinical models, leading to durable tumor clearance and the induction of a robust, long-lasting anti-tumor immune memory.[1][3][4] A first-in-human Phase 1/1b clinical trial (INSTAL-101; NCT04144140) has evaluated the safety and preliminary efficacy of intratumorally administered E7766 in patients with advanced solid tumors and lymphomas.[5][6][7][8][9][10][11][12][13]

These application notes provide a comprehensive overview of the preclinical and clinical data on the intratumoral administration of E7766, along with detailed protocols for its use in research settings.

Mechanism of Action: STING Pathway Activation

E7766 functions as a potent agonist of the STING pathway. Upon intratumoral injection, E7766 directly activates STING in immune cells within the tumor microenvironment. This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[5] This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, leading to a robust anti-tumor immune response.[3][14]

Caption: E7766 activates the STING pathway in antigen-presenting cells, leading to cytokine production and subsequent anti-tumor T-cell responses.

Preclinical Data

In Vivo Efficacy in Syngeneic Mouse Models

Intratumoral administration of E7766 has demonstrated significant anti-tumor efficacy in various preclinical mouse models.

| Model | E7766 Dose | Key Findings | Reference |

| Orthotopic KrasG12D/+ Trp53-/- Sarcoma | 3-9 mg/kg (IT) | Dose-dependent survival benefit; durable tumor clearance. | [3] |

| Dual CT26 Colon Carcinoma (Subcutaneous & Liver Metastases) | Single IT injection | 90% cure rate with no recurrence for over 8 months; induction of long-term immune memory. | [1][4] |